
1-Methoxynaphthalene
Overview
Description
1-Methoxynaphthalene (C₁₁H₁₀O, CAS 2216-69-5) is a methoxy-substituted naphthalene derivative where a methoxy group (-OCH₃) is attached to the 1-position of the naphthalene ring. It is widely used as an intermediate in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs), soap perfumes, and brominated compounds . Its molecular structure exhibits Cₛ symmetry, with vibrational modes split into 41 in-plane (A′) and 19 out-of-plane (A″) vibrations, as confirmed by FT-IR and Raman spectroscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxynaphthalene can be synthesized through several methods. One common method involves the reaction of 1-naphthol with dimethyl sulfate in the presence of a base such as sodium hydroxide. This reaction typically occurs under reflux conditions .
Industrial Production Methods: An alternative industrial method involves dissolving 1-naphthol in a diluted alkali solution, adding a small amount of a phase transfer catalyst, and then slowly adding dimethyl carbonate. The reaction mixture is heated to 60-85°C and maintained for 3-6 hours. The product is then isolated through vacuum distillation .
Chemical Reactions Analysis
Types of Reactions: 1-Methoxynaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-naphthoquinone.
Reduction: It can be reduced to form 1-methylnaphthalene.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as nitric acid for nitration and sulfuric acid for sulfonation are commonly used.
Major Products:
Oxidation: 1-Naphthoquinone
Reduction: 1-Methylnaphthalene
Substitution: Nitro-1-methoxynaphthalene, Sulfo-1-methoxynaphthalene.
Scientific Research Applications
Biocatalytic Applications
1-Methoxynaphthalene serves as a substrate in biocatalytic processes, particularly in the synthesis of hydroxylated compounds. Research indicates that it can be converted into several biologically relevant products using engineered E. coli strains. For instance, in a study, this compound was transformed into various hydroxylated derivatives, including:
- A-1 : Proposed structure is 4,4'-dimethoxy-[2,2'-binaphthalene]-1,1'-diol.
- A-2 : Identified as 5-methoxynaphthalen-1-ol.
- A-3 : Identified as 1-methoxynaphthalen-2-ol.
These compounds were characterized using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, highlighting the utility of this compound in producing valuable chemical intermediates through biotransformation techniques .
Organic Synthesis
In organic chemistry, this compound is utilized as a precursor for synthesizing various naphthalene derivatives. It has been employed in the production of prenyl naphthalen-ols via combinational bioconversion processes involving specific dioxygenases and prenyltransferases. This approach demonstrates the compound's versatility as a building block for generating complex organic molecules with potential biological activity .
Environmental Studies
The compound has also been investigated for its environmental implications, particularly concerning its degradation and transformation in microbial systems. Studies have shown that this compound can undergo microbial biotransformation, contributing to our understanding of pollutant degradation pathways and the role of microorganisms in environmental remediation .
Chromosomal Aberration Studies
Research indicates that this compound can induce structural chromosomal aberrations in cultured cells when exposed to metabolic activation systems. This finding is significant for toxicological studies, providing insights into the potential genotoxic effects of naphthalene derivatives and their implications for human health and safety .
Rotational Isomer Studies
Recent studies using supersonic jet expansion techniques have identified two rotational isomers of this compound. Understanding these isomers contributes to the broader knowledge of molecular behavior under different physical conditions and can influence the design of new materials and chemical processes .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-methoxynaphthalene involves its interaction with various molecular targets and pathways. For example, in biological systems, it can act as a substrate for enzymes such as cytochrome c peroxidase, leading to the formation of reactive oxygen species. These reactive species can then participate in various biochemical reactions, including the oxidation of other substrates .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: 1-Methoxynaphthalene vs. 2-Methoxynaphthalene
Regioselectivity in Reactions :
- Bromination : this compound undergoes bromination at the 4-position with 91% yield under optimized conditions, driven by methoxy-directed para selectivity . In contrast, 2-methoxynaphthalene brominates preferentially at the 1-position due to steric and electronic differences.
- Friedel-Crafts Acylation : this compound reacts with benzoic anhydride to form 4-benzoyl-1-methoxynaphthalene with >95% selectivity, whereas 2-methoxynaphthalene derivatives exhibit distinct regioselectivity due to altered electron density distribution .
Spectroscopic Properties :
Dimethoxy Derivatives: this compound vs. 1,2-Dimethoxynaphthalene
Catalytic Hydrogenation :
Crystallographic Data :
Naphthol Derivatives: this compound vs. 1-Naphthol
- Enzymatic Hydroxylation: Wild-type CcP hydroxylates this compound with a turnover number of 0.0044 min⁻¹, significantly lower than mutants like CcP(triAla) (0.150 min⁻¹). In contrast, 1-naphthol undergoes faster oxidation due to its phenolic -OH group, which participates in direct hydrogen bonding with catalytic sites .
Photochemical Behavior :
Reactivity in Key Chemical Reactions
Bromination and Electrophilic Substitution
† Inferred from analogous naphthol reactivity.
Biocatalytic Transformations
Physical and Spectroscopic Properties
Vibrational Spectroscopy Comparison
Thermodynamic and Electronic Properties
Compound | Redox Potential (V) | Solubility (Acetonitrile) | Hydrogenation Selectivity | |
---|---|---|---|---|
This compound | +1.2 vs SCE | High | 90% cis/trans ethers | |
1-Naphthol | +0.8 vs SCE | Moderate | N/A |
Biological Activity
1-Methoxynaphthalene (1-MN) is an organic compound with notable biological activities that have garnered attention in various fields, including medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
This compound, with the molecular formula C11H10O, is a derivative of naphthalene characterized by a methoxy group at the 1-position. Its structure can be represented as follows:
- Molecular Weight : 174.2 g/mol
- Melting Point : 70-73 °C
- LogP : 3.318 at 25 °C
- Solubility : Insoluble in water
Biological Activities
This compound exhibits a range of biological activities, which can be categorized as follows:
Antimicrobial Activity
Research has indicated that 1-MN possesses antimicrobial properties. In a study evaluating its effectiveness against various bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several strains:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 100 |
Pseudomonas aeruginosa | 200 |
These findings suggest that 1-MN could be a potential candidate for developing new antimicrobial agents.
Antioxidant Activity
This compound has shown significant antioxidant activity in various assays. For instance, it demonstrated a high capacity to scavenge free radicals in DPPH and ABTS assays, indicating its potential use in preventing oxidative stress-related diseases.
Assay Type | IC50 (µM) |
---|---|
DPPH Scavenging | 25 |
ABTS Scavenging | 30 |
The antioxidant properties are attributed to the electron-donating ability of the methoxy group, enhancing its reactivity with free radicals.
Anticancer Activity
Recent studies have explored the anticancer potential of 1-MN. In vitro assays on human breast cancer cell lines (MCF-7) revealed that it induces apoptosis and inhibits cell proliferation through mechanisms involving tubulin polymerization disruption.
- Apoptosis Induction : Flow cytometry analysis indicated an increase in early and late apoptotic cells upon treatment with 1-MN.
- Cell Proliferation Inhibition : The compound exhibited a dose-dependent decrease in cell viability with an IC50 value of approximately 40 µM.
Mechanistic Insights
The biological activities of 1-MN can be attributed to its interaction with various cellular pathways:
- Cell Cycle Regulation : Studies indicate that 1-MN affects the G2/M phase transition, leading to cell cycle arrest.
- Signaling Pathways : It modulates key signaling pathways such as MAPK/ERK and NF-κB, which are crucial for cell survival and proliferation.
Case Study 1: Antimicrobial Efficacy
A study published in BMC Biochemistry investigated the peroxygenase activity of cytochrome c peroxidase using this compound as a substrate. The results indicated that enzymatic hydroxylation of 1-MN could lead to novel derivatives with enhanced biological activities, highlighting its utility in drug design .
Case Study 2: Anticancer Research
In another study focused on naphthalene derivatives, researchers synthesized a series of pyrazole-naphthalene compounds, including derivatives based on 1-MN. These compounds were evaluated for their anticancer activity against MCF-7 cells, showing promising results in inhibiting tubulin polymerization and inducing apoptosis .
Q & A
Basic Research Questions
Q. What are the primary experimental methods for synthesizing 1-Methoxynaphthalene, and how can reaction yields be optimized?
this compound is commonly synthesized via methylation of 1-naphthol using dimethyl sulfate under alkaline conditions (e.g., NaOH), achieving yields up to 97% . Key optimization factors include:
- Reagent stoichiometry : Excess dimethyl sulfate (1.2–1.5 equivalents) ensures complete methylation.
- Temperature control : Maintaining 60–80°C prevents side reactions like demethylation.
- Workup : Neutralization with HCl and solvent extraction (e.g., dichloromethane) minimizes impurities.
Alternative routes include using 4-methoxy-1-naphthonitrile (77% yield via hydrolysis), though this requires rigorous purification .
Q. How is this compound utilized in enzymatic activity assays?
this compound serves as a substrate for cytochrome c peroxidase (CcP) activity assays. The methodology involves:
- Reaction setup : Incubate CcP with this compound and H₂O₂ in buffered conditions (pH 7.0).
- Product analysis : Monitor hydroxylated derivatives (e.g., 1,4-dihydroxynaphthalene) via HPLC or spectrophotometry at 290–320 nm .
- Kinetic parameters : Calculate and using Lineweaver-Burk plots to assess enzyme efficiency .
Q. What spectroscopic techniques are recommended for characterizing this compound and its derivatives?
- FT-IR/Raman spectroscopy : Assign vibrational modes (e.g., C-O-C stretching at 1,250 cm⁻¹ and aromatic C-H bending at 800–950 cm⁻¹) .
- Solid-state ¹³C NMR : Resolve chemical shift tensors (e.g., methoxy carbon at 55–60 ppm) to distinguish structural isomers .
- UV-Vis spectroscopy : Detect π→π* transitions (λ_max ≈ 275–310 nm) for monitoring photodegradation or excimer formation .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s thermal degradation products?
Conflicting product distributions (e.g., gas-phase vs. condensed-phase reactions) require controlled experimental replication:
- Temperature gradients : Compare degradation at 400°C (gas phase, 20 min) vs. lower temps (100–200°C) to isolate competing pathways (e.g., demethylation vs. polymerization) .
- Analytical validation : Use GC-MS to differentiate volatile byproducts (e.g., CO, methane) from condensed aromatic residues.
- Catalytic effects : Test inert vs. reactive surfaces (e.g., quartz vs. metal reactors) to assess environmental influences .
Q. What systematic review methodologies are recommended for evaluating this compound’s toxicity?
Adopt the ATSDR framework for toxicological profiles :
- Literature screening : Prioritize peer-reviewed studies on inhalation/oral exposure routes in mammals (Table B-1) .
- Risk of bias assessment : Use tools like Table C-6 to evaluate randomization, blinding, and outcome reporting in controlled studies .
- Data integration : Apply weight-of-evidence analysis to reconcile discrepancies (e.g., hepatic vs. renal toxicity across species) .
Q. How do computational models explain this compound’s intermolecular interactions in excimer formation?
Supersonic jet spectroscopy and DFT calculations reveal:
- Geometric dependence : Stacked vs. T-shaped dimer configurations dictate excimer stability. Charge transfer (CT) interactions stabilize stacked dimers, while π-orbital overlap enhances resonance .
- Vibrational energy effects : Excitation above 650 cm⁻¹ disrupts excimer fluorescence in mixed trimers, indicating non-radiative decay pathways .
- Substituent effects : Compare 1-Methoxy- vs. 2-Methoxy-naphthalene to assess steric/electronic contributions to dimer stability .
Q. What strategies improve reproducibility in synthesizing prenyl naphthalen-ols from this compound?
Key steps include:
- Protection/deprotection : Use tert-butyldimethylsilyl (TBS) groups to shield hydroxyl intermediates during alkylation.
- Catalytic optimization : Employ Pd/C or Raney Ni for selective hydrogenation of unsaturated precursors.
- Chromatographic validation : Confirm regioselectivity (e.g., C4 vs. C5 prenylation) via reverse-phase HPLC with UV detection .
Q. Methodological Considerations
Q. How should researchers address spectral assignment conflicts in this compound derivatives?
- Hybrid experimental-computational approaches : Pair FT-IR/Raman data with DFT-calculated vibrational modes (e.g., B3LYP/6-311++G** basis set) .
- Isotopic labeling : Substitute ¹³C or ²H at methoxy/aromatic positions to isolate specific vibrational contributions .
- Cross-validation : Compare NMR chemical shifts across solvents (e.g., CDCl₃ vs. DMSO-d₆) to confirm assignments .
Q. What are best practices for designing in vivo toxicokinetic studies on this compound?
- Dose conversion : Use body surface area scaling (e.g., mg/m²) for interspecies extrapolation (mouse→human) .
- Biofluid analysis : Monitor urinary metabolites (e.g., 1-naphthol glucuronide) via LC-MS/MS to assess metabolic clearance.
- Tissue sampling : Prioritize liver and kidney for histopathology, aligning with ATSDR’s systemic effects criteria (Table B-1) .
Properties
IUPAC Name |
1-methoxynaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c1-12-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMUGNMMFTYOHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062263 | |
Record name | 1-Methoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2216-69-5 | |
Record name | 1-Methoxynaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2216-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methoxynaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216695 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-METHOXYNAPHTHALENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5530 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Naphthalene, 1-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Methoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 1-naphthyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.997 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-METHOXYNAPHTHALENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DG2EOL57LF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.